4-(Piperidin-4-yloxy)pyridine
Overview
Description
“4-(Piperidin-4-yloxy)pyridine” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 . This compound is a member of the piperidine class of compounds, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including “4-(Piperidin-4-yloxy)pyridine”, has been a subject of interest in organic chemistry . Various methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, and others have been used .Molecular Structure Analysis
The molecular structure of “4-(Piperidin-4-yloxy)pyridine” is represented by the InChI code1S/C10H14N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2
. Chemical Reactions Analysis
Piperidine derivatives, including “4-(Piperidin-4-yloxy)pyridine”, have been involved in various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Synthesis of Pharmaceutical Compounds : A key application is in the synthesis of pharmaceutical compounds. For instance, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a crucial intermediate in the synthesis of Crizotinib, a medication used for treating certain types of lung cancer. This synthesis involves a three-step process, including nucleophilic aromatic substitution, hydrogenation, and iodination (Fussell et al., 2012).
Corrosion Inhibition : Piperidine derivatives, such as those studied by Kaya et al. (2016), have been shown to exhibit properties useful for corrosion inhibition on iron surfaces. This study involved quantum chemical calculations and molecular dynamics simulations to investigate the adsorption behaviors and inhibition properties (Kaya et al., 2016).
Platelet Aggregation Inhibition : Piperazinyl glutamate pyridines, which are related to piperidine compounds, have been developed as P2Y12 antagonists. These compounds show significant potential in inhibiting platelet aggregation, an important factor in blood clot formation (Parlow et al., 2010).
Synthesis of Piperidine Derivatives : The synthesis of various piperidine derivatives from serine, a naturally occurring amino acid, has been explored. These derivatives are seen as valuable intermediates for creating a range of substituted piperidines (Acharya & Clive, 2010).
Nitroxyl Radical Development : Piperidine nitroxyl radicals have been developed for applications such as antioxidants and polymerization mediators. These radicals have unique reactivities depending on their structure and are particularly useful due to their stability towards certain reductants (Kinoshita et al., 2009).
Antimicrobial Applications : Piperidine derivatives have been studied for their potential as antimicrobial agents. For example, spiro-piperidin-4-ones synthesized through an atom-economic process showed promising activity against Mycobacterium tuberculosis (Kumar et al., 2008).
Future Directions
Piperidine derivatives, including “4-(Piperidin-4-yloxy)pyridine”, continue to be of interest in the field of drug discovery. They are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKDCRUEJJZIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yloxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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